molecular formula C19H18Br2O B13863800 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol

2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol

Cat. No.: B13863800
M. Wt: 422.2 g/mol
InChI Key: DKKVBOIZYWSEHO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of two bromine atoms at positions 2 and 7, a cyclopentylmethyl group at position 9, and a hydroxyl group at position 9 of the fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives. One common method involves the use of bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at elevated temperatures to ensure complete bromination. The cyclopentylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopentylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The bromination and alkylation steps are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-one.

    Reduction: Formation of 2,7-Dihydro-9-(cyclopentylmethyl)fluoren-9-ol.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9-fluorenone: Similar structure but lacks the cyclopentylmethyl group and hydroxyl group.

    2,7-Dibromo-9,9-dimethylfluorene: Similar bromination pattern but different substituents at position 9.

    2,7-Dibromo-9,9-dihexylfluorene: Similar bromination pattern but different alkyl groups at position 9.

Uniqueness

2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is unique due to the presence of both the cyclopentylmethyl group and the hydroxyl group at position 9. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C19H18Br2O

Molecular Weight

422.2 g/mol

IUPAC Name

2,7-dibromo-9-(cyclopentylmethyl)fluoren-9-ol

InChI

InChI=1S/C19H18Br2O/c20-13-5-7-15-16-8-6-14(21)10-18(16)19(22,17(15)9-13)11-12-3-1-2-4-12/h5-10,12,22H,1-4,11H2

InChI Key

DKKVBOIZYWSEHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O

Origin of Product

United States

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